4-[(Z)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 4-nitrobenzoate
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Overview
Description
4-[(Z)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 4-nitrobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitrobenzoate group and a diphenylacetamido moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 4-nitrobenzoate typically involves a multi-step process. The initial step often includes the preparation of 2,2-diphenylacetamide, which is then reacted with acetic anhydride to form 2-(2,2-diphenylacetamido)acetamide. This intermediate is further reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, leading to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(Z)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Z)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diphenylacetamido moiety may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and as a precursor for various compounds.
Acetylacetone: Another compound with similar reactivity, used in coordination chemistry and as a building block for more complex molecules.
Uniqueness
4-[(Z)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 4-nitrobenzoate is unique due to its combination of a nitrobenzoate group and a diphenylacetamido moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H24N4O6 |
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Molecular Weight |
536.5 g/mol |
IUPAC Name |
[4-[(Z)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C30H24N4O6/c35-27(20-31-29(36)28(22-7-3-1-4-8-22)23-9-5-2-6-10-23)33-32-19-21-11-17-26(18-12-21)40-30(37)24-13-15-25(16-14-24)34(38)39/h1-19,28H,20H2,(H,31,36)(H,33,35)/b32-19- |
InChI Key |
ZNRKPDHEDFDXKF-MZFJOGFUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C\C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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